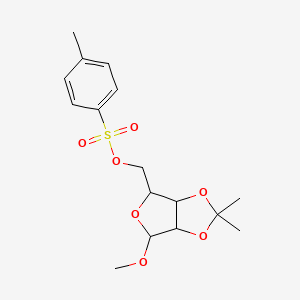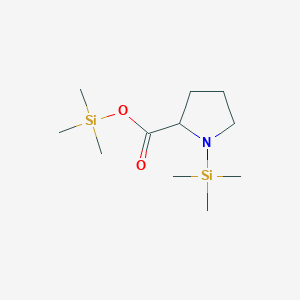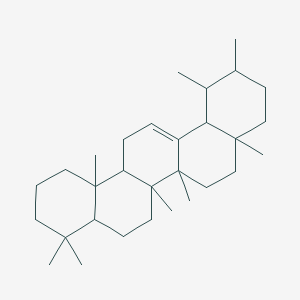
CID 85588092
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium, compd. with niobium (2:1) is a chemical compound consisting of beryllium and niobium in a 2:1 ratio. Beryllium is a lightweight metal known for its high stiffness, high melting point, and low density. Niobium, on the other hand, is a transition metal known for its superconducting properties and resistance to corrosion. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of beryllium, compd. with niobium (2:1) typically involves the direct combination of beryllium and niobium metals under high-temperature conditions. One common method is the reduction of niobium pentachloride (NbCl5) with beryllium metal in a high-temperature furnace. The reaction is carried out in an inert atmosphere to prevent oxidation:
2 Be+NbCl5→Be2Nb+5 Cl2
Industrial Production Methods
Industrial production of beryllium, compd. with niobium (2:1) often involves the use of advanced metallurgical techniques such as vacuum arc melting or electron beam melting. These methods ensure the purity and homogeneity of the final product. The metals are melted together in a vacuum or inert atmosphere to prevent contamination and oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium, compd. with niobium (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide (BeO) and niobium oxide (Nb2O5).
Reduction: It can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Other metal halides or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and niobium oxide (Nb2O5).
Reduction: Elemental beryllium and niobium.
Substitution: New metal compounds depending on the substituting metal.
Wissenschaftliche Forschungsanwendungen
Beryllium, compd. with niobium (2:1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other beryllium and niobium compounds.
Medicine: Studied for its potential use in medical imaging and diagnostic tools due to its unique properties.
Wirkmechanismus
The mechanism of action of beryllium, compd. with niobium (2:1) involves its interaction with various molecular targets and pathways. In biological systems, beryllium can bind to proteins and enzymes, altering their function and potentially leading to immune responses . Niobium, due to its superconducting properties, can influence electronic pathways and is used in applications requiring high electrical conductivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beryllium oxide (BeO): Known for its high thermal conductivity and electrical resistivity.
Niobium oxide (Nb2O5): Used in catalysts and electronic devices.
Beryllium copper alloys: Known for their high strength and non-magnetic properties.
Uniqueness
Beryllium, compd. with niobium (2:1) is unique due to its combination of lightweight, high strength, and superconducting properties. This makes it valuable in specialized applications where these properties are critical, such as in aerospace and advanced electronics .
Eigenschaften
Molekularformel |
Be2Nb |
|---|---|
Molekulargewicht |
110.93074 g/mol |
InChI |
InChI=1S/2Be.Nb |
InChI-Schlüssel |
HBEXJWGVDCSQCP-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Be].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)






